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molecular formula C14H15N3 B194701 1-Isobutyl-1H-imidazo[4,5-c]quinoline CAS No. 99010-24-9

1-Isobutyl-1H-imidazo[4,5-c]quinoline

Cat. No. B194701
M. Wt: 225.29 g/mol
InChI Key: CXYOCSTZCULCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678912B2

Procedure details

3-Amino-4-isobutyl amino quinoline (215 gm, 1.0 mole) was dissolved in formic acid (1000 ml) and further refluxed the reaction mass to 110-115° C. Reflux was maintained for 8-10 hrs. After completion of reaction excess formic acid was removed under reduced pressure and 3.5 L of water was added to the concentrated mass. This diluted mass was then basified with 30% NaOH to pH (10 to 11) at 20° C. The reaction mass was further cooled to 10° C. and stirred for further 3 hrs to obtain solid. The solid was filtered, washed with water and dried to get the title compound (221 gm, 98%) as a white solid.
Name
3-Amino-4-isobutyl amino quinoline
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](N)=[N:4][C:5]2[C:10]([C:11]=1CC(C)C)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(O)=O>[CH2:5]([N:4]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=[CH:3]1)[CH:10]([CH3:11])[CH3:9]

Inputs

Step One
Name
3-Amino-4-isobutyl amino quinoline
Quantity
215 g
Type
reactant
Smiles
NC=1C(=NC2=CC=CC=C2C1CC(C)C)N
Name
Quantity
1000 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for further 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 8-10 hrs
Duration
9 (± 1) h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure and 3.5 L of water
ADDITION
Type
ADDITION
Details
was added to the concentrated mass
CUSTOM
Type
CUSTOM
Details
at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was further cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
to obtain solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)N1C=NC=2C=NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: MASS 221 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 196.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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